
Dialdehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dialdehyde 11678 is a harmala alkaloid.
Applications De Recherche Scientifique
Bioconjugation Chemistry
- Click Chemistry for Amine Bioconjugation : Dialdehydes are used in click-chemistry methods for efficient amine trapping. This approach is applicable in organic solvents or aqueous media and is useful in cell-surface engineering and material science applications (Elahipanah et al., 2017).
- Bioconjugations at Neutral pH : Dialdehydes enable fast bioconjugations at neutral pH through a stable cyclic intermediate. This method has potential applications in chemical biology (Schmidt et al., 2014).
Material Science
- Synthesis and Characterization : A novel dialdehyde with anti-oxidative properties and resistance to nitric acid was synthesized, demonstrating its potential for diverse applications (Wu et al., 2008).
- This compound Starch Films : Research on this compound starch (DAS) in soy protein isolate films highlights its impact on physical properties like tensile strength and water vapor permeability (Rhim et al., 1998).
Polymer Chemistry
- Toughening Melamine–Urea–Formaldehyde Resin : this compound starch enhances the properties of melamine–urea–formaldehyde resin, improving its strength and adhesive performance (Luo et al., 2019).
- Chemical Modification of Collagen : Chitosan this compound's crosslinking effects on collagen suggest its suitability for chemical fixation in biomedical applications (Liu et al., 2016).
Propriétés
Numéro CAS |
85955-83-5 |
|---|---|
Formule moléculaire |
C21H24N2O4 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
methyl (2Z,3S,4R)-4-formyl-2-(hydroxymethylidene)-3-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]hex-5-enoate |
InChI |
InChI=1S/C21H24N2O4/c1-3-13(11-24)16(17(12-25)21(26)27-2)10-19-20-15(8-9-22-19)14-6-4-5-7-18(14)23-20/h3-7,11-13,16,19,22-23,25H,1,8-10H2,2H3/b17-12-/t13-,16-,19-/m0/s1 |
Clé InChI |
ZNZYKNKBJPZETN-WELNAUFTSA-N |
SMILES isomérique |
COC(=O)/C(=C\O)/[C@@H](C[C@H]1C2=C(CCN1)C3=CC=CC=C3N2)[C@@H](C=C)C=O |
SMILES |
COC(=O)C(=CO)C(CC1C2=C(CCN1)C3=CC=CC=C3N2)C(C=C)C=O |
SMILES canonique |
COC(=O)C(=CO)C(CC1C2=C(CCN1)C3=CC=CC=C3N2)C(C=C)C=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![disodium;(3R,5R,6R)-3-[3-[(E)-[(2E)-2-(carbamoylhydrazinylidene)ethylidene]amino]-2-oxoimidazolidin-1-yl]-6-[[(2R)-2-(2-fluoro-4-hydroxyphenyl)-2-sulfonatoacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1248966.png)

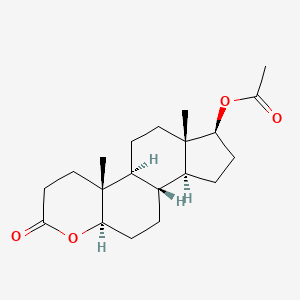
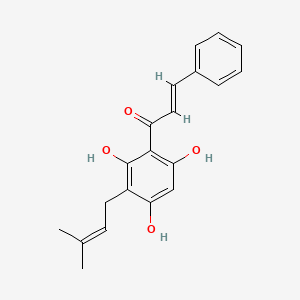
![(E)-6-methyl-N-[(3S,7S,10S)-7-methyl-3-(2-methylpropyl)-2,5,6,9-tetraoxo-1,4,8-triazacyclotridec-10-yl]oct-2-enamide](/img/structure/B1248973.png)
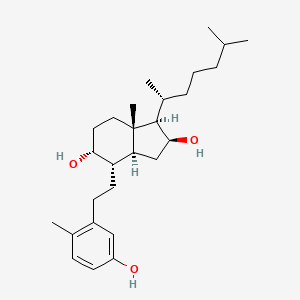

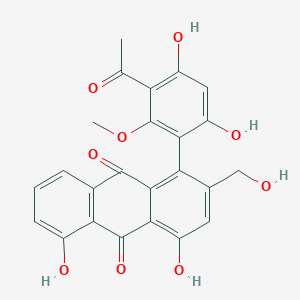
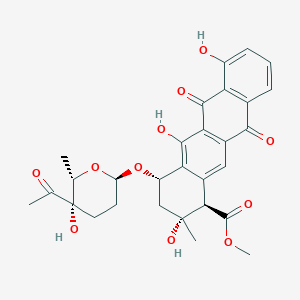

![2-[4-[[5-Acetamido-2-(4-chlorophenyl)phenyl]methoxy]phenyl]-1-cyclohexyl-benzimidazole-5-carboxylic acid](/img/structure/B1248981.png)
![Methyl 8-[2-[3-(hydroxymethyl)-4-oxooxetan-2-yl]ethyl]naphthalene-2-carboxylate](/img/structure/B1248982.png)
